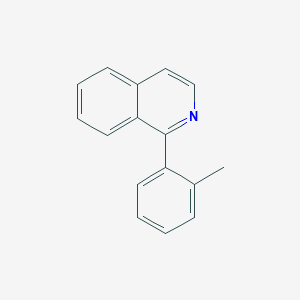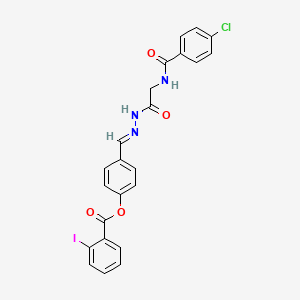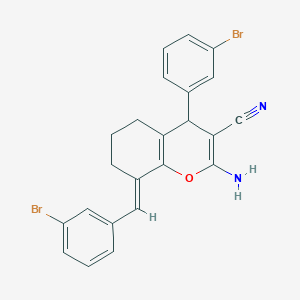![molecular formula C15H12ClN3O B11540707 1-{[(E)-(2-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11540707.png)
1-{[(E)-(2-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyridine ring, a chlorophenyl group, and a carbonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the condensation of 2-chlorobenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.
Scientific Research Applications
1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer activities.
Biological Studies: It is used in biological assays to investigate its effects on various biological targets and pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential bacterial enzymes.
Comparison with Similar Compounds
1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can be compared with other similar compounds, such as:
2-[(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO]-1H-ISOINDOLE-1,3(2H)-DIONE: This compound shares a similar chlorophenyl group but has a different heterocyclic core.
(E)-1-(3/4-{[(E)-(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]AMINO}PHENYL)ETHAN-1-ONE OXIMES: These compounds have a similar chlorophenyl group and are studied for their antimicrobial activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring structure that exhibit similar biological activities and are used in drug discovery.
The uniqueness of 1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C15H12ClN3O |
|---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
1-[(E)-(2-chlorophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12ClN3O/c1-10-7-11(2)19(15(20)13(10)8-17)18-9-12-5-3-4-6-14(12)16/h3-7,9H,1-2H3/b18-9+ |
InChI Key |
LJOXZVBJYQHSSP-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=CC=C2Cl)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2Cl)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-ethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11540627.png)
![3-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]-2H-chromen-2-one](/img/structure/B11540631.png)

![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11540644.png)

![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11540660.png)
![N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11540665.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11540668.png)
![(3E)-N-(4-methoxy-2-nitrophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11540677.png)



![4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(Z)-(3-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11540704.png)
methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11540713.png)
